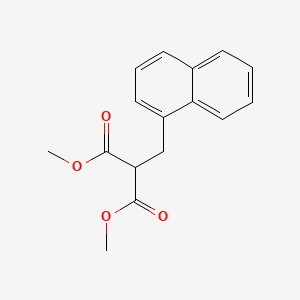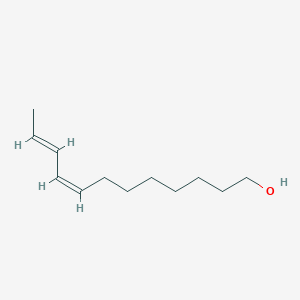![molecular formula C28H28O2 B1145962 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione CAS No. 148808-97-3](/img/structure/B1145962.png)
3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The compound has been synthesized through a variety of methods. For example, Kündig et al. (2005) reported the isolation and asymmetric reduction of tetrahydronaphthalene-1,4-dione, a related compound, which could be a potential precursor in the synthesis of 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione (Kündig et al., 2005).
Molecular Structure Analysis
- The molecular structure of related compounds has been analyzed through various techniques. Lam et al. (2003) investigated the dipole moments and molecular structures of similar naphthalene derivatives, providing insights that could be relevant to understanding the structure of this compound (Lam et al., 2003).
Chemical Reactions and Properties
- The compound's potential for chemical reactions and its properties can be inferred from similar substances. For instance, Trilleras et al. (2008) studied the hydrogen-bonded structures of tert-butyl-1-phenyl-tetrahydro-1H-pyrazolo pyridine derivatives, which may share some chemical properties with this compound (Trilleras et al., 2008).
Physical Properties Analysis
- The physical properties of this compound can be compared with those of related compounds. Research by Zhao et al. (2015) on a similar compound, 4-tert-butyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, could provide insights into its physical characteristics (Zhao et al., 2015).
Chemical Properties Analysis
- The chemical properties of this compound can be inferred from studies on similar compounds. For example, research by Chechulina et al. (2023) on tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate provides valuable insights into its potential reactivity and chemical behavior (Chechulina et al., 2023).
Aplicaciones Científicas De Investigación
Applications in Molecular Magnetism
- Single-Molecule Magnets (SMMs):
- A study focused on the field-induced single-molecule magnet behavior of Dysprosium complexes involving quinone derivatives related to the binaphthalenylidene dione structure. Magnetic relaxation in these complexes occurs through a Raman process, highlighting their potential in molecular magnetism and quantum computing applications (Martyanov et al., 2021).
Applications in Organic Chemistry and Synthesis
Macrocyclic and Polycyclic Compound Formation:
- Research demonstrates the unexpected conversion of polycyclic thiophenes into macrocyclic anhydrides, indicating a pathway for creating complex organic structures (Kilway et al., 2004).
- Another study reports on the formation of novel dimeric species through the reaction of 1,2-benzoquinone derivatives. This research contributes to understanding complex organic reaction mechanisms (Kravchenko et al., 2015).
Oxidative Coupling Reactions:
- Investigations into oxidative coupling reactions of naphthols have shown the formation of substituted binaphthalenylidene diones. These reactions are significant in synthesizing brightly colored solid compounds potentially useful as dyes (Maphoru et al., 2014).
Safety and Hazards
“3,5-Di-tert-butyl-4-hydroxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
(4Z)-2-tert-butyl-4-(3-tert-butyl-4-oxonaphthalen-1-ylidene)naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2/c1-27(2,3)23-15-21(17-11-7-9-13-19(17)25(23)29)22-16-24(28(4,5)6)26(30)20-14-10-8-12-18(20)22/h7-16H,1-6H3/b22-21- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCVAKHNDNQNSA-DQRAZIAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C/C(=C/2\C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)/C4=CC=CC=C4C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)
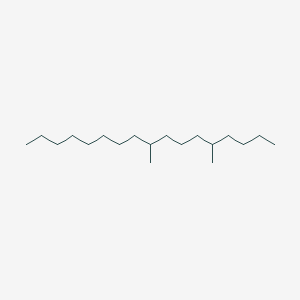
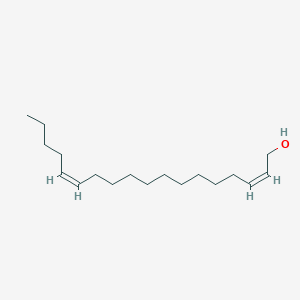

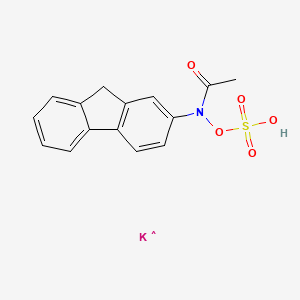

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)
